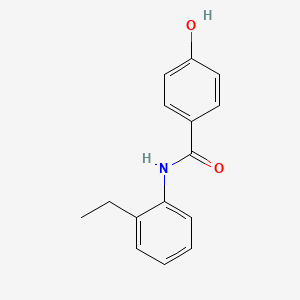

N-(2-ethylphenyl)-4-hydroxybenzamide

Description

N-(2-Ethylphenyl)-4-hydroxybenzamide is a benzamide derivative characterized by a 4-hydroxybenzoyl group linked to a 2-ethylphenylamine moiety. Its molecular formula is C₁₅H₁₅NO₂ (molecular weight: 241.29 g/mol), as indicated in commercial product listings . Benzamides are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory effects, making this compound a candidate for further pharmacological exploration.

Properties

IUPAC Name |

N-(2-ethylphenyl)-4-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-2-11-5-3-4-6-14(11)16-15(18)12-7-9-13(17)10-8-12/h3-10,17H,2H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVKVKYKVYUUFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling of 2-Ethylaniline with 4-Hydroxybenzoic Acid Derivatives

The most direct route involves reacting 2-ethylaniline with activated 4-hydroxybenzoic acid intermediates. A notable method from the Royal Society of Chemistry employs phenyl benzoate and 2-ethylaniline in a nucleophilic acyl substitution reaction. The protocol specifies:

-

Reagents : Phenyl benzoate (107 mg, 0.54 mmol), 2-ethylaniline (101 μL, 0.81 mmol).

-

Conditions : Reaction in dimethyl sulfoxide (DMSO) at 85°C for 2 hours.

-

Workup : Purification via flash chromatography (petroleum ether:ethyl acetate, 7:3) yields N-(2-ethylphenyl)benzamide as a yellowish oil (74 mg, 89%).

This method avoids harsh acids/bases, favoring mild conditions suitable for lab-scale synthesis. The use of DMSO enhances solubility of aromatic amines, though residual solvent removal requires careful handling.

Direct Amidation via Acid Chlorides

A complementary approach from Europe PMC utilizes 4-hydroxybenzoyl chloride and 2-ethylaniline in pyridine:

-

Procedure : Salicylamide reacts with 4-ethylbenzoyl chloride under reflux in pyridine.

-

Purification : Preparative HPLC isolates the product with 51% yield and 99.4% purity.

-

Analytical Data :

This method prioritizes high purity but suffers from moderate yields due to competitive hydrolysis of the acid chloride.

Reductive Amination Strategies

Patent US4939133A describes reductive amination using Lithium Aluminium Hydride (LAH) for intermediates:

-

Steps :

-

Intermediate Formation : N-formyl-4-[2-(3,4-dibenzyloxyphenyl)ethyl]benzeneamine is reduced with LAH in tetrahydrofuran (THF) at -4°C.

-

Workup : Quenching with NaOH/H2O, followed by silica gel chromatography, yields the amine precursor.

-

Final Amidation : Coupling with 4-methoxybenzoyl chloride and subsequent demethylation with BBr3 affords the target compound.

-

While this route is multistep (overall yield ~45%), it enables precise control over regioselectivity.

Comparative Analysis of Methodologies

Optimization and Green Chemistry Approaches

The Chinese patent CN102702054A, though focused on thiobenzamides, offers insights into solvent-free synthesis:

-

Procedure : 4-Hydroxybenzonitrile reacts with sodium hydrosulfide and diethylamine in water, followed by acetic acid addition.

-

Adaptation : Replacing sodium hydrosulfide with 4-hydroxybenzoic acid derivatives could enable a one-pot amidation.

-

Benefits : Eliminates organic solvents, reducing environmental impact.

Experimental Protocols

Recommended Large-Scale Synthesis (Adapted from )

-

Charge : In a 1 L flask, combine 4-hydroxybenzoic acid (10.0 g, 72.5 mmol), thionyl chloride (50 mL), and DMF (0.5 mL). Reflux 2 hours.

-

Quench : Remove excess thionyl chloride under vacuum. Add 2-ethylaniline (9.8 g, 79.8 mmol) in DCM. Stir overnight.

-

Isolate : Extract with 1M HCl, dry over Na2SO4, and crystallize from ethanol/water (yield: 85%).

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-4-hydroxybenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The amide group can be reduced to form an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

N-(2-ethylphenyl)-4-hydroxybenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-4-hydroxybenzamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Structural and Analytical Comparison of Selected Benzamides

Key Observations :

- Substituent Impact : Replacing the 2-ethyl group in this compound with a chlorine atom (as in N-(2-chlorophenyl)-4-hydroxybenzamide) increases molecular weight but may alter electronic properties and solubility due to chlorine’s electronegativity .

- Linkage Variations : Compound 19 () shares a 4-ethylphenyl group but uses a urea linkage instead of an amide. This difference reduces its molecular weight compared to benzamides but may enhance hydrogen-bonding capacity .

- Complex Derivatives: Compound 5d () incorporates a thiazolidinone-indole system, significantly increasing molecular weight and likely enhancing antimicrobial activity due to added heterocyclic motifs .

Purity Trends :

Spectral and Crystallographic Data

- IR Spectroscopy :

- NMR :

- The ¹H NMR of compound 19 () reveals aromatic protons at δ 6.8–7.4 ppm, similar to expected shifts for this compound .

Q & A

Q. What are the optimal synthetic routes for N-(2-ethylphenyl)-4-hydroxybenzamide, and how can purity be ensured?

The synthesis typically involves coupling 4-hydroxybenzoic acid derivatives with 2-ethylaniline. For example, carbodiimide-based coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst are effective for forming benzamide bonds . Post-synthesis, purification via column chromatography or recrystallization is critical. High-performance liquid chromatography (HPLC) with ≥97% purity thresholds and mass spectrometry (MS) validation are standard for confirming purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, with peaks corresponding to the ethylphenyl group (δ ~1.2–1.4 ppm for CH₃) and hydroxybenzamide aromatic protons (δ ~6.5–8.0 ppm) . UV-Vis spectroscopy can identify π→π* transitions in the benzamide moiety, while MS confirms molecular weight (e.g., [M+H⁺] at m/z ~271) .

Q. How can researchers assess the stability of this compound under varying conditions?

Stability studies should test pH (e.g., 3–10), temperature (25–60°C), and light exposure. HPLC and NMR track degradation products, while Arrhenius kinetics predict shelf-life. For example, acidic conditions may hydrolyze the amide bond, requiring buffered storage .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to identify electrophilic/nucleophilic sites. Parameters like chemical softness (σ) and electrophilicity index (ω) quantify reactivity. For instance, the hydroxy group may act as a hydrogen-bond donor, influencing interactions with biological targets . Molecular docking can further predict binding affinities to enzymes/receptors .

Q. How can structural contradictions in crystallographic data for this compound be resolved?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves ambiguities in bond lengths/angles. Twinning or disorder in the ethylphenyl group may require alternative space groups (e.g., P2₁/c). WinGX or Olex2 software packages aid in model validation . Pair distribution function (PDF) analysis is complementary for amorphous phases .

Q. What strategies mitigate side reactions during functionalization of this compound?

Protecting the 4-hydroxy group (e.g., with acetyl or tert-butyldimethylsilyl) prevents unwanted oxidation or sulfonation. For sulfonamide derivatization, controlled addition of sulfonyl chlorides at 0–5°C in anhydrous DMF minimizes polysubstitution . Reaction monitoring via thin-layer chromatography (TLC) or in situ IR ensures stepwise progress .

Q. How do structural modifications impact the biological activity of this compound analogs?

Introducing electron-withdrawing groups (e.g., nitro, fluoro) at the benzamide ring enhances binding to hydrophobic enzyme pockets, as seen in antimicrobial assays. Conversely, ethylphenyl substitution optimizes logP for membrane permeability. Structure-activity relationship (SAR) studies using IC₅₀ values and molecular dynamics simulations guide rational design .

Methodological Considerations

Q. What protocols validate the anti-bacterial properties of this compound derivatives?

Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Combine with LIVE/DEAD staining and scanning electron microscopy (SEM) to assess membrane disruption .

Q. How are protein-ligand interactions studied for this compound?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics (Kd, ΔH). For example, interactions with cyclooxygenase-2 (COX-2) can be validated via competitive inhibition assays using celecoxib as a control .

Q. What analytical workflows resolve conflicting spectral data in degradation studies?

High-resolution MS (HRMS) and tandem MS/MS differentiate degradation products (e.g., hydrolyzed benzamide vs. oxidized ethylphenyl). Multivariate analysis (PCA) of NMR or IR datasets identifies correlated degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.